molecular formula C22H19NO4S B2879495 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2380178-22-1

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2879495
CAS No.: 2380178-22-1
M. Wt: 393.46
InChI Key: SXMMNDNYOZOWTO-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a benzofuran core, a thiophene ring, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated benzene derivative.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-carboxamide derivatives with reduced amine groups.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide has shown potential in various bioassays, indicating possible applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its pharmacological properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential therapeutic agent for diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxylic acid: The carboxylic acid group instead of the carboxamide may alter its solubility and interaction with biological targets.

    N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-amine: The amine group could change its pharmacokinetic properties and biological activity.

Uniqueness

The unique combination of functional groups in N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide provides a distinct profile of reactivity and biological activity. The presence of the methoxy group, in particular, can influence its electronic properties and interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent or its utility in material science applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-26-18-5-2-4-16-12-19(27-21(16)18)22(25)23-13-17(24)14-7-9-15(10-8-14)20-6-3-11-28-20/h2-12,17,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMNDNYOZOWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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